molecular formula C16H16FNO2 B5212629 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide

3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide

Cat. No. B5212629
M. Wt: 273.30 g/mol
InChI Key: RIWRMPKIBBBRCT-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide, also known as FMP, is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In pharmacology, 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been used as a tool compound to study the role of the endocannabinoid system in various physiological processes, such as pain perception, mood regulation, and appetite control. In neuroscience, 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been used to study the effects of endocannabinoids on neuronal activity and synaptic plasticity.

Mechanism of Action

3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide increases the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and modulate various physiological processes. 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has also been shown to have a weak affinity for the cannabinoid receptors, suggesting that it may have additional pharmacological effects beyond FAAH inhibition.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide can increase the levels of endocannabinoids in various cell types, including neurons, astrocytes, and immune cells. In vivo studies have shown that 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide can reduce pain sensitivity, inflammation, and anxiety-like behavior in animal models. 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has also been shown to have potential neuroprotective effects and to modulate the reward circuitry in the brain.

Advantages and Limitations for Lab Experiments

3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for FAAH, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide also has some limitations, including its instability in aqueous solutions, its potential off-target effects, and its limited solubility in some organic solvents.

Future Directions

There are several future directions for the study of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide. One direction is to investigate the potential therapeutic applications of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore the pharmacological effects of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide beyond FAAH inhibition, such as its effects on other enzymes and receptors. Additionally, the development of more stable and soluble analogs of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide may improve its potential as a drug candidate. Finally, the use of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide as a tool compound in neuroscience research may lead to a better understanding of the role of the endocannabinoid system in various physiological processes.

Synthesis Methods

The synthesis of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide involves the reaction of 2-fluoroacetophenone with 3-methoxybenzylamine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with propanoyl chloride to obtain 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide. The purity and yield of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide can be improved by various purification techniques, such as column chromatography and recrystallization.

properties

IUPAC Name

3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-20-14-7-4-6-13(11-14)18-16(19)10-9-12-5-2-3-8-15(12)17/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWRMPKIBBBRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide

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